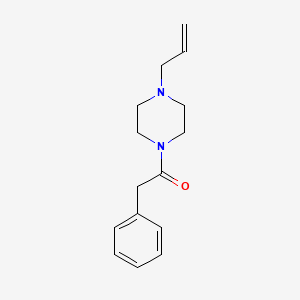
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chloro-4-fluorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chloro-4-fluorobenzyl)oxime, also known as CLP290, is a small molecule that has been extensively studied for its therapeutic potential in various neurological disorders. It is a potent activator of the TRPC6 ion channel, which is involved in regulating calcium influx in cells.
作用機序
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chloro-4-fluorobenzyl)oxime is a potent activator of the TRPC6 ion channel, which is involved in regulating calcium influx in cells. Activation of TRPC6 by this compound leads to an increase in intracellular calcium levels, which in turn activates downstream signaling pathways. This results in the activation of various transcription factors and the upregulation of genes involved in neuronal survival, axonal regeneration, and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to improve neuronal survival, reduce inflammation, and promote axonal regeneration in models of neuropathic pain, traumatic brain injury, and spinal cord injury. This compound has also been shown to protect hair cells in the inner ear from damage caused by noise exposure. In addition, this compound has been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
実験室実験の利点と制限
One of the advantages of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chloro-4-fluorobenzyl)oxime is its potent and selective activation of the TRPC6 ion channel. This allows for targeted modulation of calcium influx in cells, which can be useful in studying various cellular processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chloro-4-fluorobenzyl)oxime. One area of interest is its potential in treating hearing loss, as it has been shown to protect hair cells in the inner ear from damage caused by noise exposure. Another area of interest is its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to improve neuronal survival and reduce inflammation. Additionally, further studies are needed to explore the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chloro-4-fluorobenzyl)oxime involves the reaction of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one with 2-chloro-4-fluorobenzylamine, followed by the addition of hydroxylamine hydrochloride to form the oxime group. The final product is obtained after purification by column chromatography.
科学的研究の応用
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chloro-4-fluorobenzyl)oxime has been extensively studied for its therapeutic potential in various neurological disorders, including neuropathic pain, traumatic brain injury, and spinal cord injury. It has been shown to improve neuronal survival, reduce inflammation, and promote axonal regeneration. This compound has also been studied for its potential in treating hearing loss, as it has been shown to protect hair cells in the inner ear from damage caused by noise exposure.
特性
IUPAC Name |
(E)-N-[(2-chloro-4-fluorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c14-10-6-9(15)5-4-8(10)7-19-16-11-2-1-3-12-13(11)18-20-17-12/h4-6H,1-3,7H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHHTJMHNJVEW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=C(C=C(C=C3)F)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=C(C=C(C=C3)F)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5364400.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364405.png)
![3-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5364412.png)
![N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)
![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)


![N-phenyl-5-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5364475.png)
![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)

![isopropyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364505.png)
![N-ethyl-3-fluoro-5-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5364514.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5364520.png)